molecular formula C13H13BrN2O2S B8750086 4-bromo-N-(2-pyridin-2-ylethyl)benzenesulfonamide CAS No. 321714-82-3

4-bromo-N-(2-pyridin-2-ylethyl)benzenesulfonamide

Cat. No.: B8750086
CAS No.: 321714-82-3
M. Wt: 341.23 g/mol
InChI Key: VPKCTFFCCWNNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-pyridin-2-ylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13BrN2O2S and its molecular weight is 341.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

321714-82-3

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

4-bromo-N-(2-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13BrN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2

InChI Key

VPKCTFFCCWNNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of 4-bromo-benzenesulfonyl chloride (1.278 g, 5.0 mmol) in 10 mL dichloromethane at r.t. to a solution of 2-pyridin-2-yl-ethylamine (611 mg, 5.0 mmol) and triethylamine (708 μL, 5.0 mmol) in 5 mL dichloromethane over a period of 20 min via syringe pump and stir for 12 h. Add 20 mL saturated aqueous sodium bicarbonate solution and extract the aqueous phase with dichloromethane. Wash the combined organic extracts with brine, dry over sodium sulfate, filtrate and concentrate under reduced pressure to obtain 4-bromo-N-(2-pyridin-2-yl-ethyl)-benzenesulfonamide (1.67 g) as a pale yellow oil which slowly crystallizes upon storage at ambient temperature. Further purification is not necessary. MS (m/e): 342 (M+H).
Quantity
1.278 g
Type
reactant
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
708 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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